Cas no 2229565-99-3 (2-(azidomethyl)-5-chlorothieno3,2-bpyridine)

2-(Azidomethyl)-5-chlorothieno[3,2-b]pyridine is a heterocyclic compound featuring a thienopyridine core functionalized with an azidomethyl group at the 2-position and a chloro substituent at the 5-position. This structure offers versatility in click chemistry applications due to the reactive azide moiety, enabling efficient conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The chloro substituent further enhances its utility as a synthetic intermediate, allowing for additional derivatization through cross-coupling reactions. Its well-defined reactivity profile makes it valuable in pharmaceutical and materials science research, particularly for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to the potential instability of the azide group.
2-(azidomethyl)-5-chlorothieno3,2-bpyridine structure
2229565-99-3 structure
商品名:2-(azidomethyl)-5-chlorothieno3,2-bpyridine
CAS番号:2229565-99-3
MF:C8H5ClN4S
メガワット:224.67009806633
CID:6553473
PubChem ID:152581160

2-(azidomethyl)-5-chlorothieno3,2-bpyridine 化学的及び物理的性質

名前と識別子

    • 2-(azidomethyl)-5-chlorothieno3,2-bpyridine
    • 2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
    • EN300-1994907
    • 2229565-99-3
    • インチ: 1S/C8H5ClN4S/c9-8-2-1-7-6(12-8)3-5(14-7)4-11-13-10/h1-3H,4H2
    • InChIKey: YTMQPQWBGAJTRT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=C(CN=[N+]=[N-])S2)N=1

計算された属性

  • せいみつぶんしりょう: 223.9923450g/mol
  • どういたいしつりょう: 223.9923450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 55.5Ų

2-(azidomethyl)-5-chlorothieno3,2-bpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1994907-0.05g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
0.05g
$1344.0 2023-09-16
Enamine
EN300-1994907-1.0g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
1g
$1599.0 2023-05-31
Enamine
EN300-1994907-0.1g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
0.1g
$1408.0 2023-09-16
Enamine
EN300-1994907-2.5g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
2.5g
$3136.0 2023-09-16
Enamine
EN300-1994907-10.0g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
10g
$6882.0 2023-05-31
Enamine
EN300-1994907-10g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
10g
$6882.0 2023-09-16
Enamine
EN300-1994907-5g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
5g
$4641.0 2023-09-16
Enamine
EN300-1994907-1g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
1g
$1599.0 2023-09-16
Enamine
EN300-1994907-0.5g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
0.5g
$1536.0 2023-09-16
Enamine
EN300-1994907-5.0g
2-(azidomethyl)-5-chlorothieno[3,2-b]pyridine
2229565-99-3
5g
$4641.0 2023-05-31

2-(azidomethyl)-5-chlorothieno3,2-bpyridine 関連文献

2-(azidomethyl)-5-chlorothieno3,2-bpyridineに関する追加情報

Introduction to 2-(azidomethyl)-5-chlorothieno[3,2-bpyridine) (CAS No. 2229565-99-3)

The compound 2-(azidomethyl)-5-chlorothieno[3,2-bpyridine) (CAS No. 2229565-99-3) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework combining a thiophene ring with a pyridine moiety, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both an azidomethyl group and a chloro substituent on the thiophene ring introduces diverse reactivity, making it a valuable scaffold for further chemical modifications and functionalization.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The structural motif of thieno[3,2-bpyridine) has been extensively explored for its ability to interact with biological targets, particularly in the realm of anticancer and antimicrobial therapies. The azidomethyl functional group, in particular, offers a versatile handle for introducing additional chemical diversity through cycloaddition reactions, such as the well-known 1,3-dipolar cycloadditions with alkenes and alkynes. This reactivity has been leveraged in the synthesis of complex molecules with enhanced biological activity.

In the context of drug discovery, the chloro substituent on the thiophene ring plays a crucial role in modulating the electronic properties of the molecule. Chloro groups are frequently employed in medicinal chemistry due to their ability to influence both lipophilicity and metabolic stability. The combination of these two substituents on the thieno[3,2-bpyridine) core provides a rich platform for designing molecules with tailored pharmacokinetic profiles. This has led to increased interest in exploring its derivatives as potential lead compounds for various diseases.

One of the most compelling aspects of 2-(azidomethyl)-5-chlorothieno[3,2-bpyridine) is its potential as an intermediate in the synthesis of more complex bioactive molecules. The azidomethyl group can be selectively transformed into other functional groups through various chemical transformations, including nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions. These transformations have been utilized to incorporate additional pharmacophoric elements into the molecule, enhancing its binding affinity to biological targets.

Recent advancements in synthetic methodologies have further expanded the utility of this compound. For instance, transition-metal-catalyzed reactions have enabled efficient functionalization at multiple sites within the molecule, allowing for rapid diversification of the chemical library. This approach has been particularly useful in high-throughput screening programs aimed at identifying novel drug candidates.

The biological activity of 2-(azidomethyl)-5-chlorothieno[3,2-bpyridine) has been investigated in several preclinical studies. Initial screenings have revealed promising results in terms of inhibitory activity against certain enzymes and receptors implicated in various diseases. The compound's ability to interact with these targets suggests its potential as a starting point for developing new therapeutic agents. Further studies are ongoing to elucidate its mechanism of action and optimize its pharmacological properties.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to streamline these processes. These methods not only improve efficiency but also enhance scalability, making it feasible to produce larger quantities for research purposes.

In conclusion, 2-(azidomethyl)-5-chlorothieno[3,2-bpyridine) (CAS No. 2229565-99-3) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its unique combination of functional groups and its potential as an intermediate make it a valuable asset in medicinal chemistry research. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new drugs.

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